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Compound of Interest

Compound Name: 2-Acetylcyclopentanone

Cat. No.: B155173 Get Quote

For researchers, scientists, and professionals in drug development, understanding the precise

three-dimensional structure of molecules is paramount. X-ray crystallography stands as the

gold standard for elucidating these structures, providing invaluable data on bond lengths,

angles, and intermolecular interactions that govern molecular behavior. This guide offers a

comparative analysis of the X-ray crystallographic data for a series of pyrazolo[1,5-a]pyrimidine

derivatives synthesized from 2-acetylcyclopentanone, providing key experimental data and

protocols for researchers in the field.

A study published in the IUCr Journals details the synthesis and single-crystal X-ray diffraction

analysis of four cyclopenta[g]pyrazolo[1,5-a]pyrimidine derivatives of 2-acetylcyclopentanone.

[1] These compounds are of significant interest due to the established biological activities of

pyrazolo[1,5-a]pyrimidines, which are considered purine analogues and have shown promise

as antimetabolites, as well as exhibiting anti-trypanosomal and anti-schistosomal activities.[1]

The investigated derivatives are:

Compound (I): 5-Methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-

a]pyrimidine

Compound (II): 2-(4-Chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-

a]pyrimidine
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Compound (III): 2-(4-Bromophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-

a]pyrimidine

Compound (IV): 2-(4-Methoxyphenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-

a]pyrimidine

Of note, compounds (I), (II), and (III) were found to be isostructural, meaning they share the

same crystal packing arrangement.[1]

Comparative Crystallographic Data
The following table summarizes the key crystallographic data for the four derivatives, allowing

for a direct comparison of their solid-state structures.

Parameter Compound (I) Compound (II) Compound (III) Compound (IV)

Chemical

Formula
C₁₇H₁₇N₃ C₁₆H₁₄ClN₃ C₁₆H₁₄BrN₃ C₁₇H₁₇N₃O

Formula Weight 275.35 295.76 340.22 291.35

Crystal System Monoclinic Monoclinic Monoclinic Monoclinic

Space Group P2₁/n P2₁/n P2₁/n P2₁/c

a (Å) 10.1339 (5) 10.1832 (6) 10.2013 (4) 12.0883 (7)

b (Å) 8.0850 (4) 8.0295 (5) 8.0279 (3) 8.3562 (5)

c (Å) 17.5866 (9) 17.6181 (11) 17.6690 (7) 15.0210 (9)

β (°) 94.131 (1) 93.753 (2) 93.550 (1) 109.116 (2)

Volume (Å³) 1435.01 (13) 1434.72 (15) 1441.13 (10) 1433.86 (15)

Z 4 4 4 4

R-factor (%) 4.6 4.9 3.7 5.2
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Synthesis of Cyclopenta[g]pyrazolo[1,5-a]pyrimidine
Derivatives
The synthesis of these derivatives was achieved through a solvent-free cyclocondensation

reaction induced by microwave irradiation.[1]

General Procedure:

A mixture of the appropriate 5-amino-1H-pyrazole derivative (2.5 mmol) and 2-
acetylcyclopentanone (2.6 mmol) was placed in an open Pyrex glass vessel.

The vessel was irradiated in a domestic microwave oven at 600 W for a period of 1.5 to 2

minutes.

The resulting product mixture was extracted with ethanol.

The solvent was removed under reduced pressure.

The solid residue was recrystallized from dimethylformamide to yield crystals suitable for

single-crystal X-ray diffraction.

X-ray Crystallographic Analysis
Data Collection and Refinement:

Diffractometer: Bruker SMART APEX CCD area-detector diffractometer.

Radiation: Mo Kα radiation (λ = 0.71073 Å).

Temperature: 298 K.

Data Collection: A series of ω scans.

Structure Solution: Solved by direct methods using the SHELXS97 software.

Refinement: Refined on F² by full-matrix least-squares using SHELXL97.
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Hydrogen Atoms: H atoms were placed in calculated positions and refined using a riding

model.

Visualization of the Experimental Workflow
The following diagram illustrates the workflow from the synthesis of the 2-
acetylcyclopentanone derivatives to their structural elucidation via X-ray crystallography.
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Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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